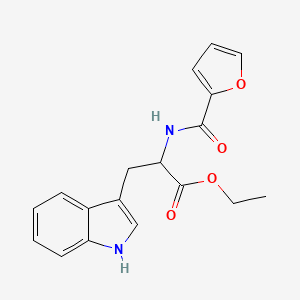

![molecular formula C21H24N2O4 B5503733 (1R*,3S*)-1,3-dihydroxy-N-(2-phenoxyphenyl)-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5503733.png)

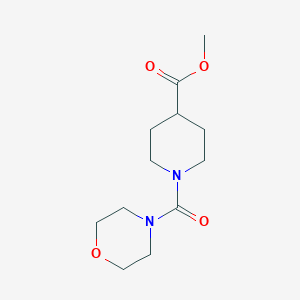

(1R*,3S*)-1,3-dihydroxy-N-(2-phenoxyphenyl)-7-azaspiro[3.5]nonane-7-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The scientific interest in spiro compounds, particularly azaspiro derivatives, stems from their diverse pharmacological activities and their role in drug development. Spirocyclic compounds are known for their structural complexity and unique chemical properties, making them a focal point for synthesis and analysis in medicinal chemistry.

Synthesis Analysis

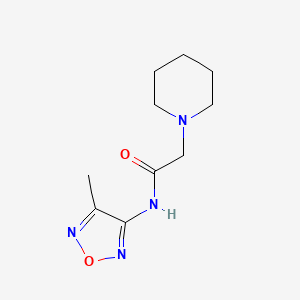

Spirocyclic compounds, including azaspiro derivatives, are synthesized through various methods, including cyclocondensation, which has been applied to create novel compounds with potential antiviral and antibacterial activities. For example, microwave-assisted cyclocondensation has been used to synthesize N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds, showing significant structure-activity relationships (Göktaş et al., 2012)).

Molecular Structure Analysis

The molecular structure of azaspiro compounds is characterized by their spirocyclic nature, incorporating azaspiro[4.5]decane frameworks. The structural analysis often involves X-ray crystallography, providing insights into their stereochemistry and conformational preferences. For example, the synthesis and characterization of spiroacetals through organoselenium-mediated cyclisation reactions have been reported, highlighting the importance of structural determination in understanding the properties of these compounds (Doherty et al., 1984)).

科学的研究の応用

Cancer Treatment

A novel class of compounds, including the azaspiro[2.5]octane carboxamides, has been identified as potent and selective inhibitors of the human epidermal growth factor receptor-2 (HER-2) sheddase. These inhibitors show promise in decreasing tumor size and enhancing the effects of trastuzumab in cancer treatment, highlighting their potential in oncology research (Yao et al., 2007).

Antimicrobial Activity

Compounds related to azaspiro nonanes have demonstrated potent antibacterial activity against various respiratory pathogens, including gram-positive and gram-negative bacteria, as well as multidrug-resistant strains. This indicates their potential utility in developing new treatments for respiratory tract infections (Odagiri et al., 2013).

Peptide Synthesis

Heterospirocyclic 2H-azirin-3-amines serve as valuable synthons for creating complex peptides, offering new avenues for peptide synthesis. These compounds facilitate the construction of peptides with intricate structures, underscoring their importance in biochemical research (Stamm et al., 2003).

作用機序

将来の方向性

特性

IUPAC Name |

(1S,3R)-1,3-dihydroxy-N-(2-phenoxyphenyl)-7-azaspiro[3.5]nonane-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c24-18-14-19(25)21(18)10-12-23(13-11-21)20(26)22-16-8-4-5-9-17(16)27-15-6-2-1-3-7-15/h1-9,18-19,24-25H,10-14H2,(H,22,26)/t18-,19+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPDRBFUWVOCGX-KDURUIRLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(CC2O)O)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC12[C@@H](C[C@@H]2O)O)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R*,3S*)-1,3-dihydroxy-N-(2-phenoxyphenyl)-7-azaspiro[3.5]nonane-7-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-(cyclohexylcarbonyl)-1-piperazinyl]carbonyl}-8-fluoroquinoline](/img/structure/B5503650.png)

![4-{[4-(2,3-dihydro-1H-inden-1-ylacetyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5503651.png)

![N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5503661.png)

![3-isobutyl-2-({1-[2-(1,4-oxazepan-4-yl)-2-oxoethyl]cyclopentyl}methyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B5503680.png)

![4-isopropyl-2-[4-(4-methoxybutyl)piperazin-1-yl]pyrimidine](/img/structure/B5503687.png)

![(3R*,4R*)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5503699.png)

![4-{3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}morpholine](/img/structure/B5503703.png)

![2-(acetylamino)-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5503742.png)